- Preparation of benzo[g]isoquinoline compounds and their application in organic electroluminescent device, China, , ,
Cas no 952514-79-3 (Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-)
952514-79-3 structure
Product Name:Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-
Numero CAS:952514-79-3
MF:C19H15BN2O2
MW:314.145604372025
MDL:MFCD11045057
CID:802588
PubChem ID:253661938
Update Time:2024-10-25
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
- 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic Acid (contains varying amounts of Anhydride)
- [4-(1-phenylbenzimidazol-2-yl)phenyl]boronic acid
- 1-phenyl-2-( phenyl-4-boromic acid)-benzimidazole
- 4-(1-Phenyl-1H-benziMidazol-2-yl)phenylboronic acid
- Boronic acid, B-[4-(1-phenyl-1H-benzimidazol-2-yl)phenyl]-
- 4-(1-Phenyl-1H-benzimidazol-2-yl)benzeneboronic Acid (contains varying amounts of Anhydride)
- B-[4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
- 4-(1-PHENYL-1H-BENZO[D]IMIDAZOL-2-YL)PHENYLBORONIC ACID
- 4-(1-Phenylbenzimidazol-2-yl)phenylboronic Acid
- [4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid
- Boronic acid,B-[4-(1-phenyl-1H-benzimidazol-2-yl)phenyl]-
- KSC657C1N
- B-[4-(1-Phenyl-1H-benzimidazol-2-yl)phenyl]boronic acid (ACI)
- (4-(1-Phenyl-1H-benzo[d]imidazole-2-yl)phenyl)boronic acid
- Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-
- DB-210762
- 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronicAcid(containsvaryingamountsofAnhydride)
- (4(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
- 4-(1-Phenylbenzo[d]imidazol-2-yl)phenylboronic acid
- 4-(1-Phenyl-1H-benzimidazol-2-yl)benzeneboronic Acid
- 4-(1-PHENYL-1,3-BENZODIAZOL-2-YL)PHENYLBORONIC ACID
- DS-18560
- B-[4-(1-phenyl-1H-benzimidazol-2-yl)phenyl]-boronic acid
- (4-(1-phenyl-1H-benzo[d]imidazol-2-yl) phenyl)boronic acid
- MFCD11045057
- PBSIVXAPTBHFFV-UHFFFAOYSA-N
- AKOS016004543
- 952514-79-3
- 4-(1-phenyl-1H-benzo [d]imidazol-2-yl) phenylboronic acid
- SY038955
- DTXSID80693030
- (4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid, 95%
- P2158
- SCHEMBL167664
- SB66409
- BCP12956
-
- MDL: MFCD11045057
- Inchi: 1S/C19H15BN2O2/c23-20(24)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)22(19)16-6-2-1-3-7-16/h1-13,23-24H
- Chiave InChI: PBSIVXAPTBHFFV-UHFFFAOYSA-N
- Sorrisi: OB(C1C=CC(C2N(C3C=CC=CC=3)C3C(=CC=CC=3)N=2)=CC=1)O
Proprietà calcolate
- Massa esatta: 314.12300
- Massa monoisotopica: 314.123
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 3
- Complessità: 408
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.3
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Punto di ebollizione: 572.6℃ at 760 mmHg
- PSA: 58.28000
- LogP: 2.37230
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004419-5g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 5g |
$150.80 | 2023-08-31 | |
| Alichem | A069004419-10g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 10g |
$231.08 | 2023-08-31 | |
| Alichem | A069004419-25g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 25g |
$457.80 | 2023-08-31 | |
| Chemenu | CM135353-5g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95+% | 5g |
$71 | 2021-08-05 | |
| Chemenu | CM135353-25g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95+% | 25g |
$302 | 2021-08-05 | |
| Chemenu | CM135353-100g |
(4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95+% | 100g |
$999 | 2021-08-05 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P2158-5G |
4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic Acid (contains varying amounts of Anhydride) |
952514-79-3 | 5g |
¥390.00 | 2024-04-15 | ||
| Fluorochem | 226676-250mg |
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 250mg |
£10.00 | 2022-02-28 | |
| Fluorochem | 226676-5g |
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 5g |
£63.00 | 2022-02-28 | |
| Fluorochem | 226676-25g |
4-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid |
952514-79-3 | 95% | 25g |
£248.00 | 2022-02-28 |
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; rt → -78 °C; 1.5 h, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt
1.2 Reagents: Triisopropyl borate ; -78 °C; overnight, -78 °C → rt
Riferimento
- Heterocyclic compound and its application in organic electroluminescent device, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Cyclohexane ; -78 °C; 1 h, -78 °C
1.2 Reagents: Triethyl borate ; 2 h, -78 °C; 10 h, -78 °C → rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Triethyl borate ; 2 h, -78 °C; 10 h, -78 °C → rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Riferimento
- Preparation of 1,3,4-thiadiazole based bipolar compounds and their application in OLED, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; 1 h, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 h
1.4 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Trimethyl borate ; 1 h, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 5 h
1.4 Reagents: Sodium carbonate ; neutralized
Riferimento
- Spin-coated highly efficient phosphorescent organic light-emitting diodes based on bipolar triphenylamine-benzimidazole derivatives, Advanced Functional Materials, 2008, 18(4), 584-590
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Triisopropyl borate ; -78 °C; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Riferimento
- Preparation of aromatic heterocycle derivatives as organic electroluminescent device materials, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
Riferimento
- Organic light emitting device, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Butyllithium , Triisopropyl borate Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 1 h, -78 °C; overnight, -78 °C → rt
Riferimento
- Preparation of benzimidazole derivatives as electron transport materials, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, rt
1.4 Reagents: Sodium carbonate ; 10 min, neutralized, rt
1.2 Reagents: Trimethyl borate ; 30 min, -78 °C; overnight, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, rt
1.4 Reagents: Sodium carbonate ; 10 min, neutralized, rt
Riferimento
- Quinazoline derivative composition for electronic film and device, Japan, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 24 h, 180 °C
Riferimento
- Nitrogen-containing heterocyclic compounds and organic light-emitting device including the heterocyclic compounds as electron-transporting layer, United States, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
Riferimento
- Process for the preparation of benzimidazoles containing boronic acid functionality through metal-free aerobic oxidation, Korea, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Butyllithium , Trimethyl borate
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Using a double-doping strategy to prepare a bilayer device architecture for high-efficiency red PhOLEDs, Journal of Materials Chemistry, 2011, 21(6), 1846-1851
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Reagents: Triisopropyl borate ; 1 h, -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Riferimento
- Preparation of heteroaryl compounds as electroluminescent materials, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; 20 min
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.3 Reagents: Water ; 20 min
1.4 Reagents: Hydrochloric acid Solvents: Water ; 30 min, acidified
Riferimento
- Preparation of 13,14-dihydro-14,14-dimethylbenz[c]indeno[2,1-a]carbazoles as electroluminescent materials, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 0.5 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, acidified
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 min, acidified
Riferimento
- Preparation of symmetrical phenanthroimidazole host materials useful for producing electroluminescent devices, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
Riferimento
- Electron-transporting triazine derivatives and organic electroluminescent devices using the same, Korea, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; 1 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
1.2 Reagents: Trimethyl borate ; 10 h, rt
Riferimento
- Novel organic electroluminescent compounds and organic electroluminescent device using the same, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; 2 h, -78 °C
Riferimento
- An organic compound and electroluminescent device using the organic compound, China, , ,
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Raw materials
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Preparation Products
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:952514-79-3)1-苯基-2-(4-苯基硼酸)-苯并咪唑
Numero d'ordine:LE25879187
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:51
Prezzo ($):discuss personally
Email:18501500038@163.com
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
(CAS:952514-79-3)(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
Numero d'ordine:CJC062
Stato delle scorte:in Stock
Quantità:1kg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 4 August 2025 09:50
Prezzo ($):price inquiry
Email:2589440029@qq.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:952514-79-3)Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-
Numero d'ordine:A847409
Stato delle scorte:in Stock
Quantità:100g/25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:15
Prezzo ($):871.0/279.0
Email:sales@amadischem.com
Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl- Letteratura correlata
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
952514-79-3 (Boronic acid, b-4-(1-phenyl-1h-benzimidazol-2-yl)phenyl-) Prodotti correlati
- 192198-85-9(TPBi)
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- 2622-67-5(1,2-Diphenyl-1H-benzodimidazole)
- 1256723-93-9(B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid)
- 2620-80-6(1H-Benzimidazole, 2-(4-methylphenyl)-1-phenyl-)
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- 952514-86-2(1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzodimidazole)
- 175712-76-2(1H-Benzimidazole, 2-(3-methylphenyl)-1-phenyl-)
- 1214723-26-8((3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:952514-79-3)1-苯基-2-(4-苯基硼酸)-苯并咪唑
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Shaanxi pure crystal photoelectric technology co. LTD
(CAS:952514-79-3)(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid
Purezza:99%
Quantità:1kg
Prezzo ($):Inchiesta